N-(6-fluoro-1,3-benzothiazol-2-yl)-4-(propane-2-sulfonyl)-N-[(pyridin-4-yl)methyl]benzamide
Description
N-(6-fluoro-1,3-benzothiazol-2-yl)-4-(propane-2-sulfonyl)-N-[(pyridin-4-yl)methyl]benzamide is a benzamide derivative featuring a 6-fluoro-substituted benzothiazole core, a propane-2-sulfonyl group at the 4-position of the benzamide, and a pyridin-4-ylmethyl substituent on the amide nitrogen. This compound is structurally characterized by its heterocyclic moieties (benzothiazole and pyridine) and sulfonyl functional group, which are common in pharmacologically active molecules targeting kinases, proteases, or other enzymatic systems. Its synthesis likely involves multi-step reactions, including sulfonylation, nucleophilic substitutions, and coupling strategies, as inferred from analogous benzothiazole-based compounds in the literature .
Properties
IUPAC Name |
N-(6-fluoro-1,3-benzothiazol-2-yl)-4-propan-2-ylsulfonyl-N-(pyridin-4-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20FN3O3S2/c1-15(2)32(29,30)19-6-3-17(4-7-19)22(28)27(14-16-9-11-25-12-10-16)23-26-20-8-5-18(24)13-21(20)31-23/h3-13,15H,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRJONLMFNHNNLT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N(CC2=CC=NC=C2)C3=NC4=C(S3)C=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20FN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-fluoro-1,3-benzothiazol-2-yl)-4-(propane-2-sulfonyl)-N-[(pyridin-4-yl)methyl]benzamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of Benzothiazole Core: The benzothiazole core can be synthesized by the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative, such as 6-fluorobenzoic acid, under acidic conditions.
Amide Bond Formation: The final step involves the coupling of the sulfonylated benzothiazole with 4-(pyridin-4-yl)methylamine using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in an appropriate solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(6-fluoro-1,3-benzothiazol-2-yl)-4-(propane-2-sulfonyl)-N-[(pyridin-4-yl)methyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using sodium hydroxide or electrophilic substitution using halogenating agents.
Major Products Formed
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its therapeutic potential in treating diseases such as cancer, inflammation, and infectious diseases.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of N-(6-fluoro-1,3-benzothiazol-2-yl)-4-(propane-2-sulfonyl)-N-[(pyridin-4-yl)methyl]benzamide would depend on its specific biological target. Generally, it may interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would be elucidated through biochemical assays and molecular docking studies.
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a detailed analysis:
Structural Analogues with Benzothiazole Cores
N-(6-fluoro-1,3-benzothiazol-2-yl)-4-[(3-methylpiperidin-1-yl)sulfonyl]benzamide (6265-71-0)
- Key Differences : The sulfonyl group here is substituted with a 3-methylpiperidine ring instead of propane-2-sulfonyl.
- Implications : The piperidine sulfonyl group may enhance lipophilicity and membrane permeability compared to the smaller propane-2-sulfonyl group. Piperidine’s basic nitrogen could also influence solubility and target binding .
- Spectral Data : Similar IR bands for C=S (1247–1255 cm⁻¹) and absence of νS-H (~2500–2600 cm⁻¹) align with benzothiazole tautomerization trends .
4-Fluoro-N-methyl-N-{4-[6-(propan-2-ylamino)pyrimidin-4-yl]-1,3-thiazol-2-yl}benzamide (FM9) Key Differences: Replaces benzothiazole with a pyrimidine-thiazole hybrid and lacks the pyridinylmethyl group.
Sulfonyl-Containing Analogues
5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones [7–9] Key Differences: Triazole-thione core instead of benzamide, with sulfonyl-linked aryl groups. Implications: The triazole-thione’s tautomerism (thiol vs. Sulfonyl-aryl groups in both compounds suggest shared solubility challenges .
4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide Key Differences: Chromen-pyrazolopyrimidine core with a fluorinated benzamide.
Physicochemical and Spectral Comparisons
| Property | Target Compound | 6265-71-0 | FM9 |
|---|---|---|---|
| Molecular Formula | C₂₂H₂₀FN₃O₃S₂ | C₂₀H₂₀FN₃O₃S₂ | C₁₈H₁₈FN₅OS |
| Sulfonyl Group | Propane-2-sulfonyl | 3-Methylpiperidin-1-yl-sulfonyl | Absent |
| Heterocyclic Core | 6-Fluoro-1,3-benzothiazole | 6-Fluoro-1,3-benzothiazole | Pyrimidine-thiazole |
| Key IR Bands | νC=S: ~1250 cm⁻¹; νC=O: ~1680 cm⁻¹ | νC=S: ~1250 cm⁻¹ | νC=O: ~1663 cm⁻¹ (benzamide) |
| Tautomerism | Benzothiazole thione (stable) | Benzothiazole thione (stable) | Thiazole tautomer (unlikely) |
Biological Activity
N-(6-fluoro-1,3-benzothiazol-2-yl)-4-(propane-2-sulfonyl)-N-[(pyridin-4-yl)methyl]benzamide is a compound of interest due to its potential biological activities. This article aims to summarize its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound has a complex structure characterized by the following components:
- Benzothiazole moiety : Known for its diverse biological activities.
- Pyridine ring : Often contributes to pharmacological properties.
- Sulfonyl group : Enhances solubility and bioavailability.
The molecular formula is , with a molecular weight of approximately 367.43 g/mol.
Antitumor Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antitumor properties. For instance, a related compound was shown to have potent activity against various cancer cell lines, including Mia PaCa-2 and PANC-1, with IC50 values in the low micromolar range .
Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties. Related benzothiazole derivatives have been evaluated for their efficacy against bacterial strains such as Staphylococcus aureus and Escherichia coli. The mechanism often involves interference with bacterial cell wall synthesis or function .
- Inhibition of Enzymatic Activity : Compounds with similar structures have been found to inhibit key enzymes involved in cancer cell proliferation.
- Induction of Apoptosis : Certain derivatives induce programmed cell death in cancer cells through the activation of intrinsic pathways.
- Antimicrobial Mechanisms : The benzothiazole moiety may disrupt microbial membranes or inhibit essential metabolic pathways.
Table 1: Summary of Biological Activities
Case Study: Antitumor Efficacy
In a recent study, a series of benzothiazole derivatives were synthesized and tested for their antitumor activity. Among these, one compound demonstrated exceptional potency against multiple cancer cell lines, leading to further exploration of structure-activity relationships (SAR) to optimize efficacy .
Case Study: Antimicrobial Properties
Another study focused on the antimicrobial potential of benzothiazole derivatives against common pathogens. The results indicated that certain modifications in the chemical structure significantly enhanced antimicrobial activity, suggesting that this compound could be developed as a broad-spectrum antimicrobial agent .
Q & A
Q. Critical Conditions :
- Temperature : Maintain 0–5°C during sulfonylation to prevent side reactions.
- Solvent : Use polar aprotic solvents (e.g., DMF or DCM) to enhance reactivity.
- Catalysts : Employ coupling agents like HATU or EDC for efficient amide bond formation.
Yield optimization requires strict control of moisture and oxygen levels, as well as purification via column chromatography or recrystallization .
Basic: Which analytical techniques are most effective for characterizing the purity and structure of this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regiochemistry and detects impurities. For example, the pyridin-4-ylmethyl group shows distinct aromatic proton signals at δ 8.5–8.7 ppm .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., observed m/z 469.55 for [M+H]⁺) .
- High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>95% recommended for biological assays) using a C18 reverse-phase column .
- X-ray Crystallography : Resolves 3D structure but requires high-quality single crystals. SHELX software (e.g., SHELXL) is widely used for refinement .
Advanced: How can researchers resolve contradictions in reported biological activities across studies?
Discrepancies often arise from structural analogs with subtle substituent differences. For example:
| Compound | Key Structural Differences | Reported Activity |
|---|---|---|
| Target Compound | 6-fluoro-benzothiazole, propane-2-sulfonyl | Potent kinase inhibition |
| Analog A (from ) | Lacks sulfonyl group | Reduced binding affinity |
| Analog B (from ) | Pyridin-3-ylmethyl substituent | Altered selectivity profile |
Q. Methodological Recommendations :
- SAR Studies : Systematically modify substituents (e.g., sulfonyl vs. methyl groups) to isolate activity contributors.
- Assay Standardization : Use consistent cell lines (e.g., HEK293 for kinase assays) and control for batch-to-batch compound variability.
- Co-crystallization : Resolve target-ligand interactions to validate binding modes .
Advanced: What computational strategies are recommended for predicting target interactions?
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding poses. For example, the propane-2-sulfonyl group may occupy hydrophobic pockets in kinase ATP-binding sites .
- MD Simulations : Run 100-ns simulations in GROMACS to assess conformational stability of the ligand-target complex.
- Quantum Mechanics/Molecular Mechanics (QM/MM) : Evaluate electronic interactions (e.g., fluorine’s electron-withdrawing effects) at binding interfaces.
Validation : Cross-reference computational predictions with experimental IC₅₀ values from kinase inhibition assays .
Advanced: How can SHELX software enhance crystallographic analysis of this compound?
- Structure Solution : Use SHELXD for phase determination via charge-flipping algorithms, particularly for twinned crystals.
- Refinement : SHELXL refines anisotropic displacement parameters and validates geometry (e.g., bond lengths within 0.01 Å of expected values).
- Validation : Generate CIF files with PLATON to check for missed symmetry or disorder. SHELXPRO interfaces with Olex2 for visualization .
Basic: What structural features contribute to this compound’s potential bioactivity?
- Benzothiazole Core : Enhances π-π stacking with aromatic residues in target proteins.
- Propane-2-sulfonyl Group : Increases solubility and engages in hydrogen bonding via sulfonyl oxygen atoms.
- Pyridin-4-ylmethyl Substituent : Facilitates cation-π interactions with lysine/arginine residues.
These features are shared with bioactive analogs (e.g., kinase inhibitors in ).
Advanced: How can reaction design platforms like ICReDD optimize synthesis pathways?
- Pathway Prediction : Use ICReDD’s quantum chemical calculations to identify low-energy intermediates and transition states.
- High-Throughput Screening : Automate condition testing (e.g., solvent/base combinations) to minimize trial-and-error.
- Feedback Loops : Integrate experimental yield data into machine learning models to refine computational predictions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
